molecular formula C17H17ClN2O4S2 B2711611 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034530-37-3

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2711611
CAS No.: 2034530-37-3
M. Wt: 412.9
InChI Key: MUSQAJZXPHPUAY-UHFFFAOYSA-N
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Description

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their wide range of biological activities .


Synthesis Analysis

While I don’t have the specific synthesis process for this compound, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group, a chlorothiophene group, a methoxyethyl group, and a methyloxazolyl group attached to a benzene ring. The exact structure would need to be confirmed by techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on synthesizing novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing N-(benzoxazol-2-yl), N-(benzothiazol-2-yl), or N-(1,3-dihydro-2H-benzimidazol-2-ylidene) moieties, exploring their in vitro antitumor activities. One compound demonstrated significant activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, highlighting the potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Pharmacological Properties

Another study on SB-399885, a potent 5-HT6 receptor antagonist, revealed its potential in enhancing cognitive functions. SB-399885 exhibited selective antagonistic activities and cognitive enhancement in animal models, suggesting its utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy Application

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups highlighted their potential in photodynamic therapy (PDT). These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kynurenine 3-Hydroxylase

N-(4-Phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. These compounds demonstrated potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

COX-2 Inhibition for Anti-inflammatory Purposes

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were evaluated for their COX-2 inhibitory activities, leading to the identification of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor. This research contributes to the development of new anti-inflammatory agents (Hashimoto et al., 2002).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the known activities of sulfonamides, it could be studied for potential uses in medicine or agriculture .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S2/c1-11-20-14(10-24-11)12-3-5-13(6-4-12)26(21,22)19-9-15(23-2)16-7-8-17(18)25-16/h3-8,10,15,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSQAJZXPHPUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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